The compound is synthesized through a series of organic reactions involving various chemical precursors. It belongs to the class of pyrrolopyrimidines, which are often explored for their pharmacological properties, particularly in oncology and targeted therapy. The specific structure incorporates a dioxaspiro moiety, which may contribute to its unique biological activity.
The synthesis of 5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several key steps:
This multi-step synthesis highlights the complexity and precision required in creating such compounds for therapeutic use .
The molecular formula of 5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is , with a molecular weight of approximately 442.52 g/mol .
The compound participates in various chemical reactions typical for pyrrolopyrimidine derivatives:
The mechanism of action for 5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity (>95%) of synthesized compounds .
The primary applications of 5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
5-(4-Phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a structurally advanced pyrrolopyrimidine derivative with significant pharmacological potential. Its systematic identification is characterized by:
Table 1: Systematic Chemical Identification
Identifier | Value |
---|---|
CAS Number | 262441-40-7 |
Molecular Formula | C₂₆H₂₆N₄O₃ |
Molecular Weight | 442.52 g/mol |
SMILES | NC₁=NC=NC₂=C1N(C=C₂C₃=CC=C(OC₄=CC=CC=C₄)C=C₃)C₅CCC₆(CC5)OCCO₆ |
The 1,4-dioxaspiro[4.5]decane unit is a ketal-protected cyclohexanone derivative, enhancing aqueous solubility relative to non-spirocyclic analogs. This structural motif is commercially available as 1,4-dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), used in synthetic routes [6].
Structural analogs of this compound retain the 7H-pyrrolo[2,3-d]pyrimidin-4-amine pharmacophore while modifying the 7-position substituent to optimize target binding and pharmacokinetics. Key analogs include:
Table 2: Structural Analogs and Modifications
Analog Compound | Core Modification | Therapeutic Target |
---|---|---|
GSK2606414 | 7-Methyl + indole-acetyl group | PERK Kinase |
TX1-85-1 | Spiroketal-piperazine conjugate | Her3 Pseudokinase |
7-(Cyclohexylmethyl) analog (US9604988B2) | Alkyl chain substitution | AML Kinases |
The 1,4-dioxaspiro[4.5]decan-8-yl group is synthetically accessible via intermediates like 4,4,5,5-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane (CAS: 680596-79-6), enabling Suzuki coupling for pyrrole functionalization [7].
This compound exemplifies strategic kinase inhibitor design through its multi-domain architecture:
Table 3: Kinase Inhibition Mechanisms
Structural Element | Functional Role | Biological Impact |
---|---|---|
7H-Pyrrolo[2,3-d]pyrimidin-4-amine | ATP-competitive kinase binding | Disrupts phosphorylation signaling |
4-Phenoxyphenyl group | Hydrophobic domain interaction | Enhances target affinity |
1,4-Dioxaspiro[4.5]decan-8-yl | Conformational control & solubility modulation | Improves pharmacokinetic properties |
Current research focuses on leveraging its spirocyclic scaffold to develop irreversible inhibitors targeting non-catalytic cysteine residues (e.g., Her3 Cys721), exploiting unique nucleophilic environments in target kinases [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9